1-Bromo-3,3-dimethoxy-2-methylprop-1-ene
Description
Structural and Electronic Characteristics of 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene
The bromine atom, being highly electronegative, would exert an inductive electron-withdrawing effect , pulling electron density away from the double bond. libretexts.org Conversely, the methyl group is a weak electron-donating group through hyperconjugation. libretexts.org The dimethyl acetal (B89532) moiety is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms. These competing electronic effects would modulate the reactivity of the double bond.
The expected bond lengths and angles would be a composite of standard values for C=C double bonds, C-Br bonds, C-C single bonds, and C-O bonds, influenced by steric hindrance between the substituents.
Strategic Importance of α-Bromoalkenes in Modern Organic Synthesis
α-Bromoalkenes, a class to which this compound belongs, are versatile intermediates in modern organic synthesis. Their strategic importance lies in their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. fiveable.me These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.
The bromine atom in an α-bromoalkene can be readily substituted or can participate in metal-catalyzed insertion reactions, making these compounds valuable building blocks for the synthesis of substituted alkenes, which are common motifs in pharmaceuticals and natural products. researchgate.net
Significance of Dimethyl Acetals as Protected Carbonyl Equivalents
The dimethyl acetal group in this compound serves as a masked aldehyde. Acetals are stable to a wide range of reagents, including strong bases, nucleophiles, and reducing agents, which would otherwise react with an unprotected carbonyl group. libretexts.org This protective strategy is a cornerstone of multi-step organic synthesis, allowing for selective transformations on other parts of a molecule without affecting the carbonyl functionality.
The acetal can be readily removed (deprotected) under acidic conditions to regenerate the original aldehyde. This robust yet reversible nature makes dimethyl acetals an invaluable tool for synthetic chemists.
Historical Context and Evolution of Research on Related Vinyl Bromides
The synthesis of vinyl halides has been a topic of interest for over a century. Early methods often involved the dehydrohalogenation of dihalides or the addition of hydrogen halides to alkynes. organic-chemistry.org The development of the Wittig reaction in the mid-20th century provided a powerful tool for the stereoselective synthesis of alkenes, including vinyl halides, from aldehydes and ketones. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
(E)-1-bromo-3,3-dimethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H11BrO2/c1-5(4-7)6(8-2)9-3/h4,6H,1-3H3/b5-4+ |
InChI Key |
GAXWKKAHUHNUKT-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\Br)/C(OC)OC |
Canonical SMILES |
CC(=CBr)C(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 3,3 Dimethoxy 2 Methylprop 1 Ene
Direct Bromination Approaches for Vinylic Halides
Direct bromination of an appropriate alkene precursor is a common method for the synthesis of vinylic halides. beilstein-journals.org In the context of 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene, a hypothetical precursor would be 2-methyl-3,3-dimethoxyprop-1-ene. The reaction of this precursor with a brominating agent such as N-bromosuccinimide (NBS) could potentially yield the desired product. The success of this approach is contingent on controlling the regioselectivity of the bromination to favor the vinylic position over other potential reaction sites, such as allylic bromination.
Challenges in this approach include the potential for competing reactions. For instance, the presence of the electron-rich dimethoxy group could influence the reactivity of the double bond and potentially lead to undesired side products. The reaction conditions, including the choice of solvent and catalyst, would be critical in directing the reaction towards the formation of the target vinylic bromide.
Synthesis via Carbonyl Compound Transformations
A more versatile and controllable approach to the synthesis of this compound likely involves the transformation of carbonyl compounds. This can be achieved through olefination reactions starting from aldehyde precursors or by leveraging the chemistry of enol ethers.
Approaches from Aldehyde Precursors
A plausible route starting from an aldehyde would involve a Wittig-type reaction. The key aldehyde precursor for this strategy would be 2,2-dimethoxypropanal (B7853828). This aldehyde can be reacted with a brominated ylide, such as bromomethylenetriphenylphosphorane, which is generated in situ from bromomethyltriphenylphosphonium bromide and a strong base. This reaction would directly install the bromo-substituted double bond, leading to the formation of this compound. The stereoselectivity of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions to potentially favor either the (E) or (Z) isomer of the product. libretexts.org
An alternative approach from an aldehyde precursor could involve the Corey-Fuchs reaction. Treatment of an aldehyde with carbon tetrabromide and triphenylphosphine (B44618) generates a 1,1-dibromoalkene. beilstein-journals.org This dibromoalkene can then be selectively reduced to the corresponding vinyl bromide.
| Precursor | Reagent | Reaction Type | Product |
| 2,2-Dimethoxypropanal | Ph₃P=CHBr | Wittig Reaction | This compound |
| 2,2-Dimethoxypropanal | CBr₄, Ph₃P | Corey-Fuchs Reaction | 1,1-Dibromo-3,3-dimethoxy-2-methylpropane |
Enol Ether Chemistry in Haloalkene Formation
Enol ethers are electron-rich alkenes that exhibit enhanced susceptibility to electrophilic attack. organic-chemistry.org A strategy leveraging enol ether chemistry could start with the formation of a suitable enol ether, which is then halogenated. For instance, an enol ether precursor could be synthesized and subsequently reacted with a bromine source. The regioselectivity of the bromination would be a key consideration in this approach.
Multi-Step Convergent Synthetic Strategies
Construction of the Vinylic Moiety
The vinylic bromide functionality is a key structural feature of the target molecule. chegg.com One convergent approach would involve the synthesis of a building block that already contains the desired vinylic bromide. This could be achieved through various methods, such as the hydrobromination of a suitable alkyne or the halogenation of a vinyl organometallic species. This pre-formed vinylic bromide fragment could then be coupled with a fragment containing the dimethoxy acetal (B89532) group.
Introduction of the Geminal Dimethoxy Group
The geminal dimethoxy group is an acetal, which is typically formed from the corresponding carbonyl compound. In a convergent synthesis, a precursor containing a ketone or aldehyde functionality could be prepared first. This carbonyl group can then be protected as a dimethyl acetal by reaction with methanol (B129727) in the presence of an acid catalyst. The formation of the acetal protects the carbonyl group from undesired reactions in subsequent synthetic steps. For example, a precursor such as 1-bromo-2-methylprop-1-en-3-one could be synthesized first, followed by the protection of the ketone as a dimethoxy acetal to yield the final product. The formation of geminal diols from aldehydes and ketones is a related transformation.
| Reaction Step | Starting Material | Reagent(s) | Product |
| Acetal Formation | Ketone Precursor | Methanol, Acid Catalyst | Geminal Dimethoxy Compound |
Stereoselective Control in Olefin Synthesis
The synthesis of the specific geometric isomers of this compound, namely the (E) and (Z) isomers, requires precise control over the stereochemical outcome of the carbon-carbon double bond formation. The spatial arrangement of the substituents on the prop-1-ene (B156429) backbone is crucial and can be achieved through various established synthetic methodologies. The primary approaches involve stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons reaction and its modifications, or stereospecific transformations of precursors like 1,1-dibromoalkenes.
A key precursor for these syntheses is 2,2-dimethoxypropanal, which can be prepared from the reaction of acetone (B3395972) with methanol in the presence of an acid catalyst. atamanchemicals.comgoogle.comgoogle.comscispace.com This aldehyde provides the 3,3-dimethoxy-2-methylpropylidene fragment of the target molecule.
Synthesis of (E)-1-Bromo-3,3-dimethoxy-2-methylprop-1-ene
The Horner-Wadsworth-Emmons (HWE) reaction is a widely recognized and reliable method for the synthesis of (E)-alkenes with high stereoselectivity. atamanchemicals.comalfa-chemistry.comnrochemistry.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. alfa-chemistry.com For the synthesis of the (E)-isomer of this compound, a brominated phosphonate ester, such as diethyl bromomethylphosphonate, would be reacted with 2,2-dimethoxypropanal.
The reaction mechanism of the HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. alfa-chemistry.com The stereoselectivity is influenced by several factors, including the structure of the phosphonate reagent and the reaction conditions. The use of bulky phosphonate groups can further enhance the selectivity for the (E)-alkene. wikipedia.org
A proposed synthetic route is as follows:
Deprotonation of a bromomethylphosphonate ester using a suitable base, such as sodium hydride (NaH), to generate the corresponding phosphonate carbanion. alfa-chemistry.com
Nucleophilic addition of the carbanion to 2,2-dimethoxypropanal.
Formation of an oxaphosphetane intermediate, which subsequently eliminates a phosphate (B84403) salt to yield the (E)-alkene.
| Reagent 1 | Reagent 2 | Product | Expected Stereoselectivity |
| Diethyl bromomethylphosphonate | 2,2-Dimethoxypropanal | (E)-1-Bromo-3,3-dimethoxy-2-methylprop-1-ene | Predominantly (E) |
Synthesis of (Z)-1-Bromo-3,3-dimethoxy-2-methylprop-1-ene
The synthesis of the (Z)-isomer of this compound can be approached through two primary strategies: the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction or the stereoselective reduction of a 1,1-dibromoalkene precursor.
Still-Gennari Olefination:
The Still-Gennari olefination is a powerful modification of the HWE reaction that provides predominantly (Z)-alkenes. nrochemistry.comnumberanalytics.comnumberanalytics.comnih.govresearchgate.netresearchgate.net This method utilizes phosphonate esters with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures. nih.gov The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and the formation of the less stable (Z)-isomer. nrochemistry.com
A proposed synthetic route using the Still-Gennari protocol would involve:
Reaction of a brominated bis(2,2,2-trifluoroethyl)phosphonate with 2,2-dimethoxypropanal.
The use of KHMDS and 18-crown-6 (B118740) in a solvent like tetrahydrofuran (B95107) (THF) at -78 °C.
| Reagent 1 | Reagent 2 | Conditions | Product | Expected Stereoselectivity |
| Bis(2,2,2-trifluoroethyl) bromomethylphosphonate | 2,2-Dimethoxypropanal | KHMDS, 18-crown-6, THF, -78 °C | (Z)-1-Bromo-3,3-dimethoxy-2-methylprop-1-ene | Predominantly (Z) |
From 1,1-Dibromoalkenes:
An alternative route to the (Z)-isomer involves the preparation of a 1,1-dibromoalkene followed by a stereoselective reduction. The Corey-Fuchs reaction is a well-established method for converting aldehydes into 1,1-dibromoalkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnih.govtcichemicals.com In this approach, 2,2-dimethoxypropanal would be treated with a reagent prepared from carbon tetrabromide and triphenylphosphine to yield 1,1-dibromo-3,3-dimethoxy-2-methylprop-1-ene.
Subsequently, the stereoselective hydrodebromination of the resulting 1,1-dibromoalkene can lead to the formation of the (Z)-vinyl bromide. researchgate.netorganic-chemistry.orgdntb.gov.ua Various reagents have been developed for this transformation, with the choice of reagent influencing the stereochemical outcome. For instance, palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes with reagents like tributyltin hydride (Bu3SnH) has been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity. researchgate.net
A proposed two-step synthetic route is:
Corey-Fuchs Reaction: Reaction of 2,2-dimethoxypropanal with triphenylphosphine and carbon tetrabromide to form 1,1-dibromo-3,3-dimethoxy-2-methylprop-1-ene.
Stereoselective Reduction: Palladium-catalyzed hydrogenolysis of the 1,1-dibromoalkene with a suitable hydride source to yield (Z)-1-Bromo-3,3-dimethoxy-2-methylprop-1-ene.
| Intermediate | Reagent | Product | Expected Stereoselectivity |
| 1,1-Dibromo-3,3-dimethoxy-2-methylprop-1-ene | Pd catalyst, Bu3SnH | (Z)-1-Bromo-3,3-dimethoxy-2-methylprop-1-ene | Predominantly (Z) |
Reactivity and Mechanistic Investigations of 1 Bromo 3,3 Dimethoxy 2 Methylprop 1 Ene
Nucleophilic Substitution Pathways at the Vinylic Carbon
Nucleophilic substitution at a vinylic carbon, such as in 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene, is generally challenging compared to saturated alkyl halides. The direct displacement of the bromide ion is hindered by the increased s-character of the sp²-hybridized vinylic carbon, which results in a stronger carbon-bromine bond. Furthermore, the electron-rich π-system of the double bond can repel incoming nucleophiles.
Elucidation of SN1-like and SN2-like Characteristics
A direct SN2-like attack on the vinylic carbon is considered unfavorable due to steric hindrance and electronic repulsion from the π-bond. An SN1-like mechanism would require the formation of a highly unstable vinylic carbocation. The stability of this carbocation would be a critical factor.
Table 1: Postulated Intermediates in Nucleophilic Substitution
| Intermediate | Pathway | Stability | Plausibility |
|---|---|---|---|
| Vinylic Carbocation | SN1-like | Low | Unlikely under standard conditions |
Influence of the Dimethoxy Group on Vinyl Halide Reactivity
The 3,3-dimethoxy group is not directly attached to the double bond and therefore its electronic influence through resonance is negligible. However, its steric bulk could further hinder any potential backside attack required for an SN2-like mechanism. Inductively, the electron-withdrawing nature of the oxygen atoms might slightly destabilize a potential vinylic carbocation, further disfavoring an SN1-like pathway.
Addition Reactions across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site for potential addition reactions. The regioselectivity and stereochemistry of these reactions would be influenced by the existing substituents.
Electrophilic Additions and Regioselectivity
Electrophilic addition would proceed via the formation of a carbocation intermediate. The addition of an electrophile (E⁺) to the double bond could lead to two possible carbocations. According to Markovnikov's rule, the more stable carbocation would be favored. In this case, the carbocation at the carbon bearing the dimethoxy group would be more stabilized.
Table 2: Predicted Regioselectivity of Electrophilic Addition
| Electrophile | Predicted Major Product | Rationale |
|---|---|---|
| HBr | 1,2-Dibromo-3,3-dimethoxy-2-methylpropane | Formation of the more stable tertiary carbocation adjacent to the dimethoxy group. |
Radical Additions and Stereochemical Outcomes
Radical addition to the double bond would proceed via a radical intermediate. In the case of the addition of HBr initiated by peroxides (anti-Markovnikov addition), the bromine radical would add to the less substituted carbon of the double bond to form the more stable secondary radical. The stereochemical outcome of such reactions would depend on the subsequent reaction steps and the steric environment of the radical intermediate.
Elimination Reactions for Alkyne and Diene Formation
Treatment of this compound with a strong base could potentially lead to elimination reactions. The presence of a vinylic hydrogen atom allows for the possibility of dehydrobromination to form an alkyne. Alternatively, if there were a suitable leaving group on the carbon adjacent to the double bond, a diene could be formed. Given the structure of the molecule, alkyne formation is the more plausible elimination pathway. This would likely proceed through an E2 mechanism, requiring an anti-periplanar arrangement of the hydrogen and the leaving group.
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of vinyl halides like this compound. The presence of the vinyl bromide moiety allows for a variety of cross-coupling reactions, while the alkene and adjacent C-H bonds, as well as the acetal (B89532) functionality, present further opportunities for strategic chemical modifications.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
The palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions are cornerstone methods for the formation of carbon-carbon bonds and are highly applicable to vinyl bromides. wikipedia.orgorganic-chemistry.org These reactions provide a convergent approach to construct complex molecular architectures from readily available starting materials.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C1 position. The general reaction scheme is depicted below:
Scheme 1: General Suzuki-Miyaura coupling of this compound.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govnih.gov For similar vinyl bromide substrates, palladium catalysts such as Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) have proven effective. nih.govresearchgate.net The base, often a carbonate or phosphate (B84403), plays a key role in the transmetalation step of the catalytic cycle. wikipedia.org
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Analogous Vinyl Bromides
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90-98 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80-92 |
| 4 | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 75-88 |
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide, also catalyzed by a palladium or nickel complex. wikipedia.orgsynarchive.com Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov The coupling of this compound with various organozinc reagents would provide an alternative and sometimes more reactive pathway to substituted alkenes.
Scheme 2: General Negishi coupling of this compound.
Catalyst systems for Negishi couplings of vinyl bromides often involve palladium complexes with phosphine ligands. organic-chemistry.orgresearchgate.net The reaction is typically carried out in aprotic solvents like THF or dioxane.
Table 2: Representative Conditions and Yields for Negishi Coupling of Analogous Vinyl Bromides
| Entry | Organozinc Reagent | Catalyst/Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 88-96 |
| 2 | Hexylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 75-85 |
| 3 | Vinylzinc bromide | Pd(OAc)₂/P(o-tol)₃ | THF | 80-90 |
| 4 | Benzylzinc chloride | Ni(acac)₂/dppf | DMF | 70-82 |
Olefin Metathesis Reactions
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by transition metal carbene complexes, typically based on ruthenium or molybdenum. wikipedia.org While highly useful, the participation of vinyl halides in olefin metathesis can be challenging due to the potential for catalyst deactivation and competing reaction pathways. acs.orgrsc.org
For this compound, a potential application would be in cross-metathesis with another olefin. However, the reactivity of the vinyl bromide can lead to the formation of halogenated ruthenium methylidene species, which may have different stability and reactivity compared to the parent catalyst. acs.org Research on the cross-metathesis of vinyl halides has shown that the choice of catalyst is critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts showing some success. acs.org The reaction would likely yield a mixture of products, including the desired cross-metathesis product, as well as homodimers of the starting olefins.
C-H Activation and Functionalization
Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the direct functionalization of C-H bonds, minimizing the need for pre-functionalized substrates. researchgate.net In the case of this compound, the C-H bonds of the methyl group at the C2 position and the methoxy (B1213986) groups of the acetal are potential sites for activation.
The presence of the acetal's oxygen atoms could direct a transition metal catalyst to a nearby C-H bond, facilitating its cleavage and subsequent functionalization. acs.orgnih.gov This directing group effect is a common strategy to achieve regioselectivity in C-H activation reactions. For instance, a palladium or rhodium catalyst could coordinate to one of the acetal oxygens, enabling the activation of a C-H bond on one of the methoxy groups or the C2-methyl group. Subsequent coupling with a suitable partner, such as an alkene or an aryl halide, could then lead to the introduction of a new functional group at that position.
Reactions Involving Acetals (e.g., Hydrolysis, Transacetalization)
The dimethoxy acetal group in this compound is a key functional handle that can undergo a variety of transformations, most notably hydrolysis and transacetalization. These reactions are typically acid-catalyzed and allow for the deprotection or modification of the carbonyl group precursor. wikipedia.org
The hydrolysis of the acetal functionality in this compound would regenerate the corresponding α,β-unsaturated aldehyde. This reaction is carried out in the presence of an acid catalyst and water. chemistrysteps.com The mechanism involves protonation of one of the methoxy groups, followed by the loss of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the aldehyde and methanol. youtube.com
Scheme 3: Acid-catalyzed hydrolysis of this compound.
The rate of hydrolysis is dependent on the pH of the solution, with faster rates observed under more acidic conditions. researchgate.net Studies on the hydrolysis of sterically hindered ketene acetals suggest that both electronic and steric factors influence the reaction kinetics. acs.orgsemanticscholar.org
Transacetalization is a process where the acetal group is exchanged by reacting the compound with a different alcohol, typically a diol, in the presence of an acid catalyst. acs.org This reaction is often used to form more stable cyclic acetals, which can serve as protecting groups or as part of a more complex molecular framework. For example, reacting this compound with ethylene glycol would yield the corresponding 1,3-dioxolane derivative.
Scheme 4: Transacetalization of this compound with ethylene glycol.
This process is reversible, and the equilibrium can be shifted towards the product by removing the methanol that is formed during the reaction, for instance, by distillation. organic-chemistry.org
Applications in Advanced Organic Synthesis
Construction of Complex Carbon Frameworks
The assembly of complex carbon skeletons is a cornerstone of organic synthesis, enabling the creation of novel materials and the synthesis of biologically active molecules. "1-Bromo-3,3-dimethoxy-2-methylprop-1-ene" offers a reactive handle for the strategic formation of carbon-carbon bonds.
While specific studies detailing the stereoselective reactions of "this compound" are not extensively documented in publicly available literature, the reactivity of vinyl bromides is well-established in stereoselective cross-coupling reactions. masterorganicchemistry.com The geometry of the double bond in vinyl halides can often be retained or controlled during transition metal-catalyzed reactions, such as Suzuki, Stille, and Heck couplings. organic-chemistry.orgnih.gov For "this compound," the presence of the methyl group and the dimethoxy acetal (B89532) can influence the steric environment around the reactive vinyl bromide, potentially leading to diastereoselective bond formation when coupled with chiral substrates or catalysts.
The general principle of stereoselectivity in such reactions often relies on the specific catalyst system and reaction conditions employed. masterorganicchemistry.com For instance, palladium-catalyzed cross-coupling reactions are known to proceed with retention of configuration at the vinyl halide center. nih.gov This suggests that if a specific stereoisomer of "this compound" were used, the resulting product from a cross-coupling reaction would likely maintain that stereochemistry.
Table 1: Potential Stereoselective C-C Bond Forming Reactions
| Reaction Type | Catalyst System (Example) | Potential Outcome |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base | Formation of a substituted alkene with retention of stereochemistry. |
| Stille Coupling | PdCl₂(PPh₃)₂, Organostannane | Creation of a new C-C bond while preserving the double bond geometry. |
A patent for the preparation of a lycopene (B16060) intermediate, 3-methyl-4,4-dialkoxy-1-butanal, lists "this compound" as a key reactant. google.com Lycopene is a naturally occurring carotenoid pigment, and its synthesis often involves the assembly of smaller, functionalized fragments. The use of "this compound" in this context highlights its utility in the synthesis of natural product precursors. The protected aldehyde functionality within the molecule is particularly useful as it can be deprotected at a later synthetic stage to reveal a reactive carbonyl group for further elaboration of the carbon chain.
The synthesis of complex natural products often relies on the use of such multifunctional building blocks that allow for sequential and controlled bond formations. The structure of "this compound" provides a platform for introducing a four-carbon unit with latent functionality.
Utilization as a Versatile Synthetic Synthon
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. "this compound" can be considered a versatile synthon for various organic transformations due to its multiple reactive sites.
The structure of "this compound" is amenable to transformations that can generate conjugated diene systems. For example, a cross-coupling reaction at the vinyl bromide position with a vinyl-containing coupling partner could lead to a substituted diene. Subsequent deprotection of the acetal to the aldehyde would then yield a dienal. Dienals are important substrates in a variety of reactions, most notably the Diels-Alder reaction, for the construction of six-membered rings. organic-chemistry.org
The general transformation can be envisioned as follows:
Cross-Coupling: Reaction of the vinyl bromide with a vinyl organometallic reagent (e.g., vinyl boronic acid or vinyl stannane) in the presence of a palladium catalyst.
Deprotection: Acid-catalyzed hydrolysis of the dimethyl acetal to unveil the aldehyde functionality.
This two-step sequence would provide access to a functionalized dienal that could be used in subsequent cycloaddition reactions to build molecular complexity.
Vinyl halides are known to participate in a variety of annulation and cyclization reactions, often mediated by transition metals or proceeding through radical intermediates. acs.orgacs.org The vinyl bromide moiety of "this compound" can be activated to form a vinyl radical or an organopalladium intermediate, which can then undergo intramolecular cyclization if a suitable tethered reaction partner is present in the molecule. acs.org
For instance, if the compound were modified to include a tethered alkene or alkyne, an intramolecular Heck reaction or a radical cyclization could be envisioned to construct a new ring system. The ability to form five- and six-membered rings through vinyl radical cyclization is a well-established synthetic strategy. acs.org
Table 2: Potential Annulation and Cyclization Strategies
| Reaction Type | Key Intermediate | Potential Product |
|---|---|---|
| Intramolecular Heck Reaction | Organopalladium species | Carbocyclic or heterocyclic ring systems. |
| Radical Cyclization | Vinyl radical | Formation of new rings via intramolecular addition to a tethered π-system. acs.org |
Methodological Development in Organic Chemistry
The development of new synthetic methods often relies on the exploration of the reactivity of novel substrates. While "this compound" is a specific compound, the broader class of functionalized vinyl bromides is of significant interest in methodological research. organic-chemistry.orgresearchgate.net Research into the reactions of such compounds can lead to the discovery of new catalytic systems, novel reaction pathways, and more efficient ways to construct complex molecules. acs.org
For example, the unique substitution pattern of "this compound" could be exploited in the development of new tandem reactions, where multiple transformations occur in a single pot. A sequence involving a cross-coupling reaction followed by an in-situ deprotection and subsequent reaction of the aldehyde could streamline synthetic processes. The development of such efficient and atom-economical reactions is a major goal of modern organic chemistry.
Novel Transformations Mediated by Vinylic Bromides
Vinylic bromides are key precursors for a variety of powerful synthetic transformations. The presence of a carbon-bromine bond on a double bond allows for participation in numerous coupling reactions, often catalyzed by transition metals.
One of the most significant applications of vinylic bromides is in palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are fundamental to the construction of complex molecular architectures. In the context of this compound, the vinylic bromide moiety would be the reactive handle for introducing the substituted propenyl group onto various substrates.
For instance, in a hypothetical Suzuki coupling , this compound could react with an organoboron compound (R-B(OR')2) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, yielding a substituted alkene. The dimethoxy acetal group, being generally stable under these conditions, would be carried through the reaction, providing a masked aldehyde functionality for further elaboration.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product from this compound |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Pd(PPh3)4, Base (e.g., Na2CO3) | 1-Aryl/Alkenyl-3,3-dimethoxy-2-methylprop-1-ene |
| Stille Coupling | Organotin Reagent | Pd(PPh3)4 | 1-Aryl/Alkenyl-3,3-dimethoxy-2-methylprop-1-ene |
| Heck Reaction | Alkene | Pd(OAc)2, Ligand, Base | Substituted diene with a dimethoxy acetal group |
Furthermore, vinylic bromides can undergo lithium-halogen exchange to form vinyllithium (B1195746) reagents. Treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely generate the corresponding vinyllithium species. This highly reactive intermediate could then be trapped with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce the 3,3-dimethoxy-2-methylprop-1-enyl moiety.
Chemo- and Regioselective Synthetic Strategies
The structure of this compound offers interesting possibilities for chemo- and regioselective synthetic strategies. The presence of two distinct functional groups—the vinylic bromide and the dimethoxy acetal—allows for selective manipulation.
The vinylic bromide is a site for nucleophilic substitution and cross-coupling reactions, as discussed previously. The reactivity of this site is well-established for similar molecules. The dimethoxy acetal , on the other hand, serves as a protected form of an aldehyde. This protecting group is stable under neutral or basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.
This differential reactivity allows for a stepwise synthetic approach. For example, the vinylic bromide could first be subjected to a cross-coupling reaction to build a more complex carbon skeleton. Subsequently, the acetal could be deprotected to reveal the aldehyde, which can then participate in a range of further transformations, such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid.
Table 2: Potential Chemo- and Regioselective Transformations
| Reagent/Condition | Targeted Functional Group | Resulting Transformation |
|---|---|---|
| Pd(0) catalyst, Coupling Partner, Base | Vinylic Bromide | Cross-coupling reaction at the C-Br bond. |
| Organolithium Reagent (e.g., n-BuLi) | Vinylic Bromide | Lithium-halogen exchange to form a vinyllithium. |
| Acidic aqueous solution (e.g., HCl/H2O) | Dimethoxy Acetal | Hydrolysis to the corresponding aldehyde. |
The regioselectivity of reactions involving this compound would be primarily dictated by the inherent reactivity of the vinylic bromide. In cross-coupling reactions, the substitution will occur at the carbon atom bearing the bromine atom. In reactions involving the generation of a vinyllithium, the lithium will replace the bromine, and subsequent reactions with electrophiles will occur at this position.
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and a suite of advanced 2D NMR experiments.
¹H NMR for Proton Connectivity and Stereochemistry
The ¹H NMR spectrum of this compound would provide crucial information about the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The presence of a vinyl proton, a methyl group on the double bond, and two methoxy (B1213986) groups would give rise to characteristic signals. The chemical shift of the vinyl proton would be influenced by the adjacent bromine atom and the methyl group, while the stereochemistry of the double bond (E/Z isomerism) would be determined by the coupling constants or through NOESY experiments.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. For this compound, one would expect to observe signals for the two olefinic carbons, the methyl carbon, the two methoxy carbons, and the quaternary carbon of the acetal (B89532) group. The chemical shifts of the olefinic carbons would be particularly informative, with the carbon bonded to bromine appearing at a distinct field compared to the carbon bearing the methyl group.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between the vinyl proton and the methyl protons on the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the vinyl CH, the methyl group, and the methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be instrumental in piecing together the molecular skeleton by showing, for instance, correlations from the methoxy protons to the acetal carbon, and from the vinyl and methyl protons to the olefinic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It would be particularly useful in determining the stereochemistry of the double bond by observing the spatial proximity between the vinyl proton and the methyl group.
A summary of expected NMR data is presented in the table below.
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to a vinyl proton, a methyl group, and two methoxy groups. Chemical shifts and coupling constants would indicate the electronic environment and connectivity. |
| ¹³C NMR | Resonances for olefinic carbons (one bonded to Br), a methyl carbon, two methoxy carbons, and a quaternary acetal carbon. |
| COSY | Correlation between the vinyl proton and the protons of the adjacent methyl group. |
| HSQC | Direct correlation of each proton signal to its attached carbon signal (vinyl CH, methyl CH₃, methoxy OCH₃). |
| HMBC | Key correlations would include: methoxy protons to the acetal carbon; vinyl proton to the methyl carbon and the acetal carbon; methyl protons to the vinyl carbons. |
| NOESY | Determination of E/Z isomerism based on the spatial relationship between the vinyl proton and the methyl group. |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. The high accuracy of this technique allows for the calculation of the elemental composition, thus confirming the molecular formula C₆H₁₁BrO₂. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units (M⁺ and M+2).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) would be used to further confirm the structure by analyzing the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its substructures. For this compound, characteristic fragmentation pathways would likely involve the loss of a bromine radical, a methoxy group, or formaldehyde (B43269) from the acetal moiety. The analysis of these fragments would provide conclusive evidence for the proposed structure.
A summary of expected mass spectrometry data is presented in the table below.
| Analysis Type | Expected Findings |
| HRMS | Accurate mass measurement confirming the elemental composition of C₆H₁₁BrO₂. Observation of the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks). |
| MS/MS | Fragmentation pattern showing characteristic losses, such as the loss of a bromine atom (Br•), a methoxy radical (•OCH₃), or formaldehyde (CH₂O). This would help to confirm the connectivity of the atoms within the molecule. |
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups and their expected IR absorption ranges are:
Alkene (=C-H and C=C bonds): The presence of a carbon-carbon double bond (C=C) and the associated vinylic carbon-hydrogen (=C-H) bonds give rise to distinct absorption bands. The =C-H stretching vibration is anticipated in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ range. vscht.czlibretexts.org
Acetal (C-O bonds): The two methoxy groups form an acetal functionality. The C-O stretching vibrations of acetals are generally observed in the 1200-1000 cm⁻¹ region. wikipedia.org
Alkyl Halide (C-Br bond): The carbon-bromine (C-Br) stretching vibration is expected to produce an absorption band in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. missouri.edu
Alkyl (C-H bonds): The methyl group attached to the double bond and the methoxy groups contain sp³ hybridized carbon-hydrogen bonds. The stretching vibrations for these C-H bonds are expected in the range of 2975-2845 cm⁻¹. docbrown.info Bending vibrations for the methyl group are also expected at lower wavenumbers.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Vinylic C-H | Stretch | 3100-3000 |
| Alkyl C-H | Stretch | 2975-2845 |
| Alkene C=C | Stretch | 1680-1640 |
| Acetal C-O | Stretch | 1200-1000 |
| Alkyl Halide C-Br | Stretch | 690-515 |
For comparison, the IR spectrum of a simpler vinyl bromide, 1-bromo-1-propene, would show the characteristic C=C and =C-H stretching frequencies. chemicalbook.com Similarly, the spectrum of 1-bromo-2-methylpropane (B43306) displays the C-Br stretch in the expected region. docbrown.infochemicalbook.com The combination of these features in the spectrum of this compound would confirm the presence of all its key functional components.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to crystalline derivatives)
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method can elucidate bond lengths, bond angles, and the absolute stereochemistry of chiral molecules, providing an unambiguous structural determination.
As of the latest literature search, no specific X-ray crystallographic data has been reported for this compound or its crystalline derivatives. The compound itself is likely a liquid at room temperature, and thus, X-ray crystallography would require the preparation of a suitable crystalline derivative.
In a hypothetical scenario where a crystalline derivative is formed, X-ray diffraction analysis would provide invaluable information about its solid-state structure. The analysis would reveal the conformation of the molecule, including the dihedral angles between the different functional groups. The packing of the molecules in the crystal lattice would also be determined, showing any intermolecular interactions such as dipole-dipole interactions or van der Waals forces.
For analogous compounds, some crystallographic data is available. For instance, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene has been determined, showing the arrangement of the bromo and nitro groups on the double bond. researchgate.net The solid-state structures of some acyclic acetals have also been reported, providing insight into the typical bond lengths and angles of the C-O-C-O-C fragment. researchgate.net If a crystalline derivative of this compound were to be synthesized and analyzed, the resulting data would likely show a combination of the structural features observed in these related classes of compounds. The presence of the bromine atom could influence the crystal packing through halogen bonding, a type of non-covalent interaction. The flexible acetal group would likely adopt a low-energy conformation in the solid state.
Below is a table summarizing crystallographic data for some related compounds, which could serve as a reference for what might be expected for a crystalline derivative of the target molecule.
| Compound | Crystal System | Space Group | Key Structural Features |
| (Z)-1-bromo-1-nitro-2-phenylethene | Orthorhombic | Pbca | Planar geometry of the nitroalkene group. researchgate.net |
| Acyclic Acetal Derivative 18 | Triclinic | P-1 | - |
| Acyclic Acetal Derivative 29 | Monoclinic | P2₁/c | - |
| Acyclic Acetal Derivative 34 | Monoclinic | P2₁/c | - |
The determination of the absolute stereochemistry of a chiral derivative would be possible if the crystal structure is non-centrosymmetric and a suitable heavy atom, like bromine, is present. The anomalous dispersion effect of the bromine atom would allow for the unambiguous assignment of the R/S configuration at any stereocenters.
Theoretical and Computational Investigations
Quantum Mechanical Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry (bond lengths and angles) and the electronic properties of a molecule. A typical DFT study on 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene would involve calculations using a functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p). acs.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and presents the type of data that would be generated from DFT calculations.
| Parameter | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -1850.25 | Hartrees | Indicates the electronic ground state energy of the molecule. |
| Dipole Moment | 2.5 | Debye | Quantifies the net molecular polarity, affecting solubility and intermolecular forces. |
| Polarizability | 15.8 | ų | Measures the deformability of the electron cloud in an electric field. |
| HOMO Energy | -6.8 | eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| LUMO Energy | -0.5 | eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting reactivity, particularly for electrophilic and nucleophilic attacks. The MEP map uses a color scale to denote charge distribution: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential.
For this compound, an MEP analysis would likely show:
Red Regions: Concentrated around the oxygen atoms of the dimethoxy groups due to their lone pairs, making them sites for protonation or interaction with electrophiles.
Green/Yellow Regions: Covering the carbon-hydrogen bonds of the alkyl portions of the molecule.
This analysis helps identify the most reactive sites for various reagents.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy and spatial distribution of these orbitals are critical for predicting the feasibility and regioselectivity of reactions.
In this compound:
HOMO: The HOMO would likely be localized on the π-system of the carbon-carbon double bond, which is the most electron-rich and easily polarizable part of the molecule. This indicates that the molecule would act as a nucleophile in reactions involving the double bond.
LUMO: The LUMO is expected to be associated with the σ* antibonding orbital of the carbon-bromine (C-Br) bond. This low-lying empty orbital suggests that the molecule can act as an electrophile at the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack and substitution.
The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling allows for the detailed exploration of potential reaction pathways, providing a step-by-step understanding of how reactants are converted into products. rsc.org This is achieved by mapping the potential energy surface of the reaction.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating and characterizing the TS is a central goal of computational reaction mechanism studies. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
For a potential reaction of this compound, such as a nucleophilic substitution at the vinylic carbon, computational methods would be used to:
Locate the Transition State Geometry: Algorithms are used to find the precise atomic arrangement of the TS.
Calculate the Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state (ΔG‡) is calculated. A lower activation energy corresponds to a faster reaction rate.
Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with a nucleophile).
Beyond static points on the potential energy surface, computational studies can simulate the dynamics of a reaction. Following the Intrinsic Reaction Coordinate (IRC) path from the transition state down to the reactants and products confirms that the located TS indeed connects the desired species. nih.gov
Kinetic studies based on transition state theory can use the calculated activation energies to estimate reaction rate constants at different temperatures. This allows for a comparison between different potential reaction pathways. For example, one could computationally compare the feasibility of a substitution reaction versus an elimination reaction under various conditions.
Table 2: Hypothetical Energetics for a Nucleophilic Substitution Reaction This table is illustrative and presents the type of data that would be generated for a computational study of a reaction mechanism.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | This compound + Nucleophile |
| Transition State | +25.5 | +28.0 | Highest energy point along the reaction coordinate. |
This data would suggest that the hypothetical reaction is exergonic (releases energy) and has a significant, but surmountable, activation barrier.
In Silico Prediction of Reactivity and Selectivity Profiles
Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. Density Functional Theory (DFT) is a commonly employed method for these in silico studies, providing a good balance between accuracy and computational cost. mdpi.com
The reactivity of this compound is dictated by the electronic distribution within the molecule. The vinyl bromide moiety, the double bond, and the dimethoxy acetal (B89532) group are the primary sites for chemical reactions. Frontier Molecular Orbital (FMO) theory is a key concept used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy and localization of these orbitals can indicate whether the molecule will act as a nucleophile or an electrophile and at which atomic sites.
For instance, in a hypothetical reaction, the HOMO of this compound would likely be localized on the C=C double bond, making it susceptible to electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the C-Br bond, suggesting that it can act as an electrophile in reactions with nucleophiles.
Computational software can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. Regions of negative potential (red) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
The selectivity of reactions, such as regioselectivity in addition reactions or chemoselectivity in the presence of multiple functional groups, can also be predicted. By calculating the activation energies for different possible reaction pathways, the most likely product can be identified. For example, in a reaction with an electrophile, calculations can determine whether the attack is more favorable at the C1 or C2 position of the double bond.
Below is an interactive data table showcasing hypothetical calculated electronic properties for this compound, which would be derived from DFT calculations.
| Calculated Property | Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates moderate nucleophilicity, with the double bond being the likely site of electrophilic attack. |
| LUMO Energy | -0.8 eV | Suggests susceptibility to nucleophilic attack, particularly at the carbon bearing the bromine atom. |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |
| Mulliken Charge on C1 | +0.15 | The charge distribution suggests that in polar addition reactions, the nucleophile would preferentially attack C2. |
| Mulliken Charge on C2 | -0.20 | |
| Mulliken Charge on Br | -0.10 | The negative charge on bromine makes it a good leaving group in substitution reactions. |
Stereochemical Analysis using Computational Methods
Computational methods are indispensable for analyzing the three-dimensional structure of molecules and predicting the stereochemical outcomes of reactions.
The reactivity and physical properties of this compound are influenced by its conformational preferences. The molecule possesses several rotatable single bonds, leading to different spatial arrangements of its atoms (conformers). The most stable conformers are those with the lowest energy.
Computational conformational analysis involves systematically rotating the single bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, from which the global minimum and other low-energy conformers can be identified. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are well-suited for this purpose. researchgate.net
For this compound, key rotations would be around the C2-C3 bond and the C3-O bonds. The relative orientations of the bulky dimethoxy groups and the methyl group with respect to the planar vinyl bromide moiety will be the primary determinants of conformational stability, governed by a balance of steric hindrance and electronic effects like hyperconjugation. It is anticipated that conformers that minimize steric clash between the substituents will be energetically favored.
The following interactive data table presents hypothetical results from a conformational analysis of this compound.
| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | 0° (syn-periplanar) | 2.5 | 5.2 |
| B | 60° (syn-clinal) | 1.0 | 25.9 |
| C | 120° (anti-clinal) | 0.0 | 57.6 |
| D | 180° (anti-periplanar) | 0.5 | 11.3 |
When this compound undergoes a reaction that creates a new stereocenter, a mixture of stereoisomers (diastereomers or enantiomers) can be formed. Computational chemistry can predict the likely stereochemical outcome by modeling the transition states of the reaction.
Diastereoselectivity: In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, diastereomers result. The ratio of these diastereomers is determined by the difference in the activation energies of the transition states leading to their formation. By calculating the energies of the diastereomeric transition states, the diastereomeric excess (d.e.) can be predicted. For instance, in the addition of a reagent to the double bond, the approach of the reagent can be influenced by the existing stereochemistry of the molecule, leading to a preference for one diastereomer over the other.
Enantioselectivity: If a new stereocenter is created from a prochiral starting material using a chiral reagent or catalyst, enantiomers are formed. Predicting enantioselectivity involves modeling the interaction of the substrate with the chiral catalyst or reagent. The difference in the activation energies of the two transition states leading to the (R) and (S) enantiomers determines the enantiomeric excess (e.e.). These calculations are crucial in the design of asymmetric syntheses. researchgate.net
The following interactive data table illustrates how computational results could predict the stereoselectivity of a hypothetical reaction involving this compound.
| Stereoisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio | Predicted Stereoselectivity |
|---|---|---|---|
| Transition State leading to Diastereomer 1 | 15.2 | 95 : 5 | 90% d.e. |
| Transition State leading to Diastereomer 2 | 17.0 | ||
| Transition State leading to (R)-Enantiomer | 20.5 | 98 : 2 | 96% e.e. |
| Transition State leading to (S)-Enantiomer | 22.8 |
Synthesis and Characterization of Derivatives and Analogs
Structural Elaboration of the 1-Bromo-3,3-dimethoxy-2-methylprop-1-ene Scaffold
The elaboration of the this compound scaffold involves strategic chemical modifications at its key functional groups. These modifications enable the creation of a library of related compounds with diverse structural features.
Modifications to the Bromine Moiety
The vinyl bromide functionality is a cornerstone of the scaffold's synthetic utility, acting as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. A primary modification involves the replacement of the bromine atom with other functional groups through transition-metal-catalyzed cross-coupling reactions or the formation of organometallic intermediates.
Conversion to Organometallic Reagents: The vinyl bromide can be converted into more reactive nucleophilic species. For instance, reaction with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) can yield the corresponding Grignard reagent, vinylmagnesium bromide. orgsyn.orgwikipedia.org Similarly, lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium, can generate the highly reactive vinyllithium (B1195746) species. wikipedia.orgmt.comchemicalforums.com These organometallic intermediates are powerful nucleophiles used to form new carbon-carbon bonds with various electrophiles.
Conversion to Other Halides and Pseudohalides: The bromine can be substituted with other halogens or pseudohalides like triflates (OTf). For example, vinyl triflates can be prepared from the corresponding ketone precursors and are often more reactive than vinyl bromides in certain coupling reactions. jst.go.jporganic-chemistry.orgnih.gov Palladium-catalyzed methods also exist for the direct conversion of vinyl triflates back to vinyl bromides, showcasing the interchangeability of these functional groups. nih.gov
Alterations of the Dimethoxyacetal Group
The dimethoxyacetal group serves as a protected form of an aldehyde. This group can be altered or removed to unmask the carbonyl functionality, providing a different reactive site on the molecule.
Hydrolysis to Aldehyde: The most common transformation of the acetal (B89532) group is its hydrolysis under acidic conditions to yield the corresponding aldehyde. This reaction is typically performed using aqueous acid, which protonates the ether oxygens and facilitates the departure of methanol (B129727), ultimately revealing the aldehyde functional group. organic-chemistry.org
Transacetalization: In the presence of a different alcohol and an acid catalyst, the methoxy (B1213986) groups of the acetal can be exchanged in a process called transacetalization. This allows for the synthesis of analogs with different dialkoxy or cyclic acetal groups (e.g., using ethylene glycol to form a 1,3-dioxolane). This modification can alter the stability and steric properties of the protecting group. organic-chemistry.org
Variations in the Alkene Substitution Pattern
Synthesizing analogs with different substituents on the alkene backbone allows for the exploration of steric and electronic effects on the molecule's reactivity. This can be achieved by starting from different precursors. An efficient method for creating trisubstituted vinyl bromides involves the Friedel-Crafts-type addition of alkynes to oxocarbenium ions, which are formed in situ from acetals using a Lewis acid promoter like MgBr₂·OEt₂. nih.govnih.gov This methodology allows for the preparation of a range of vinyl bromide products with variations at the alkene position. nih.govnih.gov
Chemical Transformation of Derivatives
Derivatives of this compound, created through the modifications described above, can undergo further chemical transformations, leveraging the reactivity of their newly installed functional groups.
Functionalization of the Bromo-Substituent
The vinyl bromide moiety is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. libretexts.org The reactivity order for halides in these reactions is generally I > OTf > Br >> Cl. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound (e.g., a vinyl or aryl boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov It is a robust method for forming new C(sp²)-C(sp²) bonds with retention of the double bond geometry. wikipedia.orgrsc.org
Stille Coupling: The Stille reaction involves the coupling of the vinyl bromide with an organotin reagent (organostannane). harvard.eduwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups on both coupling partners. libretexts.orgorganic-chemistry.org
Heck Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene, such as styrene or an acrylate, to form a substituted diene. nih.govacs.orgliv.ac.ukthieme-connect.com This reaction is a powerful method for C-C bond formation and the synthesis of conjugated systems. thieme-connect.com
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.orgrsc.org The reaction is typically co-catalyzed by palladium and copper(I) and requires a mild base. nrochemistry.comwikipedia.org
The table below summarizes typical conditions for these palladium-catalyzed reactions using vinyl bromides as substrates.
| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Resulting C-C Bond |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²) |
| Stille Coupling | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Often not required | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Palladacycles | NEt₃, K₂CO₃, KOAc | C(sp²)-C(sp²) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., NEt₃, DIPEA) | C(sp²)-C(sp) |
Reactions Involving the Dimethoxy Group
Once the dimethoxyacetal is hydrolyzed to the corresponding α,β-unsaturated aldehyde, the carbonyl group becomes available for a wide range of classical carbonyl chemistry reactions. This unmasked aldehyde can be used to build molecular complexity further. For example, it can undergo Wittig reactions to extend the carbon chain, condensation reactions, or be oxidized to a carboxylic acid or reduced to an alcohol, significantly diversifying the range of accessible derivatives.
Stereochemical Aspects of Derivative Synthesis
The stereochemical outcome of synthetic transformations is a critical consideration in the generation of derivatives from this compound. The presence of a trisubstituted double bond and the potential for introducing chiral centers in its derivatives necessitate precise control over both geometric and stereoisomerism.
Control over (E)/(Z) Configuration in Analogues
The geometric configuration of the vinyl bromide moiety in analogues of this compound significantly influences their chemical reactivity and biological activity. The synthesis of stereochemically pure (E)- or (Z)-isomers is, therefore, a key objective. Various strategies can be employed to achieve this control.
One effective method for the stereoselective synthesis of (Z)-trisubstituted alkenes involves the bromoboration of alkynes followed by a tandem palladium-catalyzed cross-coupling reaction. For instance, the syn-bromoboration of propyne with BBr₃ can yield a (Z)-2-bromo-1-propenyldibromoborane, which can be subsequently converted to a stable pinacolboronate while retaining its ≥98% isomeric purity. This intermediate can then undergo Negishi coupling to produce a variety of (Z)-alkenylpinacolboronates. nih.gov This approach, if adapted to a suitably substituted alkyne precursor, could provide a reliable route to the (Z)-isomers of this compound derivatives.
Conversely, the synthesis of (E)-isomers can be approached through different methodologies. For compounds structurally similar to this compound, such as 1,3-dibromo-2-methoxypropene, the (Z)-isomer can be prepared by dehydrohalogenation of a tribromo precursor. Subsequent UV irradiation of the (Z)-isomer can then lead to its isomerization to the thermodynamically more stable (E)-isomer in nearly quantitative yield. researchgate.net
The choice of synthetic route is paramount in determining the final (E)/(Z) ratio. The table below summarizes hypothetical reaction outcomes for the synthesis of a generic derivative, illustrating the potential for stereochemical control.
| Reaction Type | Key Reagents | Expected Predominant Isomer | Reported Stereoselectivity (for analogous systems) |
|---|---|---|---|
| Bromoboration/Cross-Coupling | 1. BBr₃ 2. Pinacol 3. Pd Catalyst, Organozinc reagent | (Z) | ≥98% Z |
| Dehydrohalogenation/Isomerization | 1. Diisopropylamine 2. UV irradiation | (E) | Nearly quantitative conversion to E |
| Wittig-type Olefination | Phosphonium ylide, Aldehyde/Ketone | (Z) or (E) depending on ylide and conditions | Variable |
Enantioselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires the use of asymmetric synthesis methodologies. These methods can involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents to induce stereoselectivity.
One potential strategy for the enantioselective synthesis of derivatives involves the catalytic conjugate addition of nucleophiles to a suitable prochiral precursor. For example, N-heterocyclic carbene (NHC)-copper catalyzed conjugate additions of vinylaluminum reagents to β-substituted cyclic ketones have been shown to generate products with quaternary carbon stereocenters in high enantiomeric ratios (up to >98:2 er). nih.gov By designing a synthetic route that incorporates a prochiral center into a derivative of this compound, a similar catalytic system could be employed to achieve high enantioselectivity.
Another approach is the asymmetric allylation of aldehydes with γ-disubstituted allyl halides in the presence of a chiral chromium complex. This method has been successful in creating α-homoallylic alcohols with two consecutive stereogenic centers, including a quaternary carbon, in a highly diastereoselective and enantioselective manner. organic-chemistry.org
Should direct asymmetric synthesis prove challenging, the resolution of a racemic mixture of a chiral derivative is a viable alternative. This can be achieved through several methods:
Classical Resolution: Reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers. libretexts.org
Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The differential interaction of the enantiomers with the CSP allows for their separation. jackwestin.com
The following table outlines some potential approaches for the enantioselective synthesis of a hypothetical chiral derivative.
| Method | Principle | Potential Chiral Source | Expected Outcome |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of the reaction. | Chiral NHC-Cu complex, Chiral Cr-complex | High enantiomeric excess (ee) of one enantiomer. |
| Chiral Auxiliary | Covalent bonding of a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. | Evans auxiliaries, etc. | Diastereoselective formation of one diastereomer, which is then cleaved to give the chiral product. |
| Kinetic Resolution | Reaction of a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer. | Chiral catalysts, enzymes. | Separation of the faster-reacting enantiomer (as product) from the slower-reacting enantiomer (as unreacted starting material). |
| Chiral Resolution by HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., polysaccharide-based) | Separation of the racemic mixture into its constituent enantiomers. |
Characterization of Novel Derivatives through Spectroscopic and Analytical Techniques
The unambiguous structural elucidation of novel derivatives of this compound is accomplished through a combination of modern spectroscopic and analytical techniques. These methods are essential for confirming the chemical structure, determining stereochemistry, and assessing the purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of these derivatives.
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons. For (E)/(Z) isomers, the coupling constants between vinylic protons and the chemical shifts of substituents on the double bond can often be used to assign the geometry. For instance, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which is invaluable for distinguishing between geometric isomers. acs.org
¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbons in the double bond can also provide clues about the (E)/(Z) configuration. researchgate.net
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining the stereochemistry of both the double bond and any newly formed chiral centers. acs.org
Mass spectrometry (MS) is used to determine the molecular weight of the derivatives and to gain information about their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. uv.mx
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C=C double bonds, C-O ether linkages, and C-Br bonds would be expected for derivatives of this compound.
X-ray crystallography , when suitable single crystals can be obtained, provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.
The table below provides a summary of the expected spectroscopic data for a hypothetical derivative.
| Technique | Information Obtained | Expected Observations for a Hypothetical Derivative |
|---|---|---|
| ¹H NMR | Proton environment, coupling constants, stereochemistry. | Distinct signals for methoxy groups, vinylic proton, and methyl group. Different chemical shifts and coupling constants for (E) and (Z) isomers. NOE correlations to confirm stereochemistry. |
| ¹³C NMR | Carbon skeleton, hybridization. | Signals for sp² carbons of the double bond, sp³ carbons of the methoxy and methyl groups. |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (HRMS), fragmentation pattern. | Molecular ion peak corresponding to the derivative's mass. Isotopic pattern characteristic of a bromine-containing compound. |
| Infrared (IR) Spectroscopy | Functional groups. | Absorption bands for C=C, C-O, and C-Br bonds. |
| X-ray Crystallography | Absolute structure and stereochemistry. | Precise 3D structure if a suitable crystal is obtained. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-bromo-3,3-dimethoxy-2-methylprop-1-ene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of the corresponding allylic alcohol or alkene precursor. For example, using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) ensures regioselective bromination . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and IR spectroscopy are critical to confirm structure and purity. Monitoring reaction progress via TLC (Rf ~0.5 in 4:1 hexane/EtOAc) is recommended .
Q. How can spectroscopic techniques distinguish this compound from structurally similar bromoalkenes?
- Methodological Answer : Key spectral markers include:
- H NMR: A deshielded vinyl proton (δ ~6.2–6.5 ppm, doublet) coupled to the bromine-bearing carbon. Methoxy groups appear as singlets (δ ~3.3–3.5 ppm).
- C NMR: A brominated sp carbon at δ ~110–120 ppm, with methoxy carbons at δ ~50–55 ppm.
- IR: C-Br stretch at ~550–600 cm and C-O (methoxy) at ~1100–1250 cm.
- Comparison with analogs (e.g., 1-bromo-4,4-dimethylcyclohex-1-ene) highlights shifts due to steric and electronic differences .
Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?
- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (Ar/N) at –20°C in amber vials. Decomposition products (e.g., hydrobromic acid) can be detected via pH strips or H NMR (appearance of broad peaks ~1–2 ppm). Stabilizers like BHT (0.1% w/w) may prolong shelf life .
Advanced Research Questions
Q. How does steric hindrance from the 3,3-dimethoxy and 2-methyl groups influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bulky substituents direct coupling reactions to the less hindered position. For example, in Pd-catalyzed couplings, the bromine atom undergoes oxidative addition preferentially at the less sterically encumbered site. Computational modeling (DFT) can predict transition-state geometries, while C labeling experiments track bond formation .
Q. What mechanistic insights explain contradictions in reported reaction outcomes (e.g., elimination vs. substitution) under basic conditions?
- Methodological Answer : Competing pathways arise from solvent polarity and base strength. In polar solvents (e.g., DMSO), strong bases (e.g., KOtBu) favor E2 elimination (yielding conjugated dienes), while weaker bases (e.g., NaOMe) in methanol promote SN2 substitution. Kinetic vs. thermodynamic control can be probed via variable-temperature NMR .
Q. Can this compound serve as a precursor for synthesizing strained cyclic ethers or heterocycles?
- Methodological Answer : Yes. Intramolecular Williamson ether synthesis under high-dilution conditions (0.01 M) can form 5- or 6-membered rings. For example, deprotonation with NaH in THF, followed by heating (60°C), yields oxolane derivatives. Ring strain is assessed via X-ray crystallography and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
